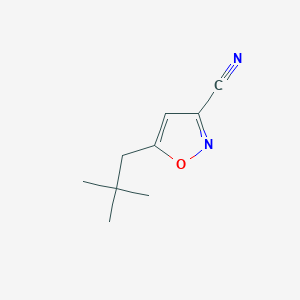
5-(2,2-Dimethyl-propyl)isoxazole-3-carbonitrile
Cat. No. B8510723
M. Wt: 164.20 g/mol
InChI Key: PNKZJORGRQBSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08742106B2
Procedure details


The solution of 5-(2,2-dimethyl-propyl)-isoxazole-3-carbonitrile ([943925-83-5] 16 g, 97.5 mmol) in THF (160 ml) was cooled in an ice bath and under an atmosphere of nitrogen methylmagnesium chloride (3 M solution in THF, 51 ml, 127 mmol) was added slowly so that the reaction temperature did not rise above 10° C. The reaction was stirred for 1 h at rt. LiAlH4 (1 M solution in THF, 110 ml, 110 mmol) was added over 10 min keeping the reaction temperature below 40° C. The reaction was heated at reflux temperature for a few minutes and then stirred at rt for 1 h. The reaction was quenched be the slow addition of water (5 ml) keeping the temperature below 50° C., then cooled with an ice bath and aqueous NaOH (4 M, 5 ml) was added. The reaction mixture was diluted with diethylether (200 ml) and extracted with 1 N aqueous hydrochloric acid. The aqueous layers were combined, basified with concentrated aqueous ammonia and extracted with diethylether. The organic layers were dried over sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound as yellow oil (13.8 g, 77%). [1H-NMR (DMSO-d6, 600 MHz) δ 6.21 (s, 1H), 3.95 (q, 1H), 2.49-2.47 (m, 2H), 1.89 (br s, 2H), 1.25 (d, 3H), 0.90 (s, 9H]



Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([C:9]#[N:10])[CH:5]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:19]1COCC1>>[CH3:1][C:2]([CH3:12])([CH3:11])[CH2:3][C:4]1[O:8][N:7]=[C:6]([CH:9]([NH2:10])[CH3:19])[CH:5]=1 |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC1=CC(=NO1)C#N)(C)C
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 1 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly so that the reaction temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not rise above 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below 40° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for a few minutes
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at rt for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the slow addition of water (5 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled with an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
aqueous NaOH (4 M, 5 ml) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with diethylether (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 N aqueous hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layers were dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC1=CC(=NO1)C(C)N)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.8 g | |
| YIELD: PERCENTYIELD | 77% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
